molecular formula C23H29N3O5 B11274595 N-(3-methoxybenzyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide

N-(3-methoxybenzyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide

Cat. No.: B11274595
M. Wt: 427.5 g/mol
InChI Key: WCFZDJSMPFEGDJ-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide, commonly referred to as HJZ-12 , is a piperazine-derived α1D/1A antagonist. It has been investigated for its potential therapeutic effects in benign prostatic hyperplasia (BPH) and other contexts .

Preparation Methods

Synthetic Routes: The synthetic route for HJZ-12 involves several steps, including the introduction of the piperazine moiety and the subsequent functionalization of the benzyl and acetamide groups. Detailed synthetic procedures are beyond the scope of this article, but it typically involves multi-step organic synthesis.

Reaction Conditions: The specific reaction conditions for the synthesis of HJZ-12 may vary depending on the research group and the desired purity. it generally involves coupling reactions, protecting group manipulations, and cyclization steps.

Industrial Production Methods: As of now, there is no established industrial-scale production method for HJZ-12. Its use primarily remains in research and preclinical studies.

Chemical Reactions Analysis

HJZ-12 can undergo various chemical reactions, including:

    Oxidation: Oxidative transformations of functional groups.

    Reduction: Reduction of carbonyl groups or other functionalities.

    Substitution: Nucleophilic substitution reactions.

    Cyclization: Formation of cyclic structures.

Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions would include derivatives of HJZ-12 with modified functional groups.

Scientific Research Applications

HJZ-12 has shown promise in the following areas:

    Benign Prostatic Hyperplasia (BPH): HJZ-12 exhibits α1-independent apoptotic induction, making it a potential candidate for BPH treatment.

    Other Diseases: Further research is needed, but HJZ-12’s unique properties may find applications in other diseases related to α1-adrenoceptor signaling.

Mechanism of Action

The exact mechanism by which HJZ-12 exerts its effects remains an active area of investigation. It appears to involve α1-independent pathways, possibly mediated by anti-apoptotic genes like Bmi-1 .

Comparison with Similar Compounds

HJZ-12’s uniqueness lies in its subtype-selectivity for both α1D and α1A adrenoceptors. Other similar compounds may lack this specific profile. Unfortunately, I don’t have a list of directly comparable compounds, but further literature searches could provide additional insights.

Properties

Molecular Formula

C23H29N3O5

Molecular Weight

427.5 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]acetamide

InChI

InChI=1S/C23H29N3O5/c1-29-19-7-5-6-18(14-19)15-24-22(27)16-31-17-23(28)26-12-10-25(11-13-26)20-8-3-4-9-21(20)30-2/h3-9,14H,10-13,15-17H2,1-2H3,(H,24,27)

InChI Key

WCFZDJSMPFEGDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)COCC(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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